molecular formula C123H84O78 B056138 Nobotanin E CAS No. 113866-94-7

Nobotanin E

Cat. No. B056138
M. Wt: 2809.9 g/mol
InChI Key: SZEKZKHKLROZHR-OCYWMNPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nobotanin E is a natural product that has been isolated from the roots of the plant Phyllanthus nobilis. It belongs to the class of lignans and has been found to exhibit various biological activities. This compound has been the subject of many scientific studies, which have aimed to understand its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

Inhibition in Cancer Research

Nobotanin E, along with other oligomeric ellagitannins such as nobotanins B and K, has been studied for its effects on cancer. In a study focusing on mouse mammary tumor virus (MMTV) gene expression, nobotanin E demonstrated mixed-type inhibition of poly(ADP-ribose) glycohydrolase, a key enzyme in the regulation of MMTV gene transcription. This suggests potential applications in cancer research, particularly in studying the mechanisms of gene expression in cancer cells (Tsai et al., 1992).

Hydrolyzable Tannin Oligomers

Research has identified nobotanin E as a hydrolyzable tannin oligomer, isolated from the leaves of Tibouchina semidecandra COGN. (Melastomataceae). Its structure, along with other nobotanins, has been elucidated, expanding our understanding of the complex chemical structures in plants (Yoshida et al., 1991).

Potential Antitumor Activity

Further studies have explored the potential antitumor activities of various hydrolyzable tannins, including nobotanin E. The research indicates that these compounds might play a significant role in developing treatments for cancer, although specific studies on nobotanin E’s antitumor activity are limited and require further exploration (Yoshida et al., 1989).

Synthesis and Chemical Study

The synthesis of nobotanin E and related ellagitannins has been a focus of recent research, highlighting the challenges and advancements in synthesizing these complex organic compounds. This research contributes significantly to the understanding and potential application of nobotanin E in various scientific fields (Hashimoto et al., 2022).

properties

CAS RN

113866-94-7

Product Name

Nobotanin E

Molecular Formula

C123H84O78

Molecular Weight

2809.9 g/mol

IUPAC Name

[(10R,11S,13R,14R,15S)-3,4,5,20,21,22-hexahydroxy-8,17-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-13-[(3,4,5-trihydroxybenzoyl)oxymethyl]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-14-yl] 2-[[(1R,2S,19R,20S,22R)-7-[6-[[(10R,11S,13R,14R,15S)-3,4,5,20,21,22-hexahydroxy-8,17-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-13-[(3,4,5-trihydroxybenzoyl)oxymethyl]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-14-yl]oxycarbonyl]-2,3,4-trihydroxyphenoxy]-8,9,12,13,14,29,30,33,34,35-decahydroxy-4,17,25,38-tetraoxo-20-(3,4,5-trihydroxybenzoyl)oxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoate

InChI

InChI=1S/C123H84O78/c124-39-1-24(2-40(125)70(39)142)106(167)182-21-59-98(101-104(121(187-59)199-108(169)26-5-43(128)72(144)44(129)6-26)197-115(176)32-14-52(137)77(149)87(159)64(32)62-30(113(174)193-101)12-50(135)75(147)85(62)157)191-119(180)37-17-55(140)81(153)93(165)95(37)185-57-19-35-68(91(163)83(57)155)66-29(11-49(134)79(151)89(66)161)112(173)190-97-61(23-184-111(35)172)189-123(201-110(171)28-9-47(132)74(146)48(133)10-28)103-100(97)195-118(179)36-20-58(84(156)92(164)69(36)67-34(117(178)196-103)16-54(139)80(152)90(67)162)186-96-38(18-56(141)82(154)94(96)166)120(181)192-99-60(22-183-107(168)25-3-41(126)71(143)42(127)4-25)188-122(200-109(170)27-7-45(130)73(145)46(131)8-27)105-102(99)194-114(175)31-13-51(136)76(148)86(158)63(31)65-33(116(177)198-105)15-53(138)78(150)88(65)160/h1-20,59-61,97-105,121-166H,21-23H2/t59-,60-,61-,97-,98-,99-,100+,101+,102+,103-,104-,105-,121+,122+,123+/m1/s1

InChI Key

SZEKZKHKLROZHR-OCYWMNPBSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)OC7=C(C(=C(C=C7C(=O)O[C@@H]8[C@H](O[C@H]([C@H]9[C@H]8OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)O[C@@H]1[C@H](O[C@H]([C@H]2[C@H]1OC(=O)C1=CC(=C(C(=C1C1=C(C(=C(C=C1C(=O)O2)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O

SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)OC7=C(C(=C(C=C7C(=O)OC8C(OC(C9C8OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC1C(OC(C2C1OC(=O)C1=CC(=C(C(=C1C1=C(C(=C(C=C1C(=O)O2)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)OC7=C(C(=C(C=C7C(=O)OC8C(OC(C9C8OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC1C(OC(C2C1OC(=O)C1=CC(=C(C(=C1C1=C(C(=C(C=C1C(=O)O2)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O

synonyms

nobotanin E

Origin of Product

United States

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